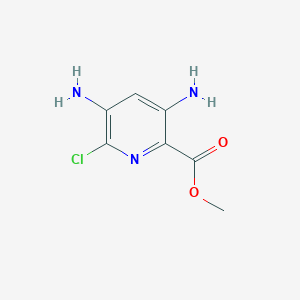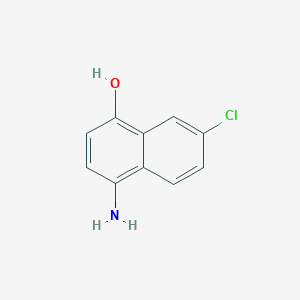
4-Amino-7-chloronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-chloronaphthalen-1-ol: is an organic compound with the molecular formula C10H8ClNO It is a derivative of naphthalene, characterized by the presence of an amino group at the 4th position and a chlorine atom at the 7th position, along with a hydroxyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-chloronaphthalen-1-ol typically involves multi-step reactions starting from naphthalene derivatives. One common method includes the chlorination of naphthol followed by amination. For instance, 4-chloronaphthalen-1-ol can be synthesized by reacting naphthol with chlorine under controlled conditions. The resulting 4-chloronaphthalen-1-ol is then subjected to amination using ammonia or an amine source to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions to enhance the efficiency of the chlorination and amination steps is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Amino-7-chloronaphthalen-1-ol can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalen-1-ol derivatives.
Scientific Research Applications
4-Amino-7-chloronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-7-chloronaphthalen-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Amino-7-chloroquinoline: Similar structure but with a quinoline ring instead of a naphthalene ring.
4-Amino-2-chloronaphthalen-1-ol: Similar structure but with the chlorine atom at the 2nd position.
7-Chloro-4-aminoquinoline: Another quinoline derivative with similar functional groups.
Uniqueness: 4-Amino-7-chloronaphthalen-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of an amino group, chlorine atom, and hydroxyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-amino-7-chloronaphthalen-1-ol |
InChI |
InChI=1S/C10H8ClNO/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,13H,12H2 |
InChI Key |
IWCWSSSQRQNRHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=C1Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


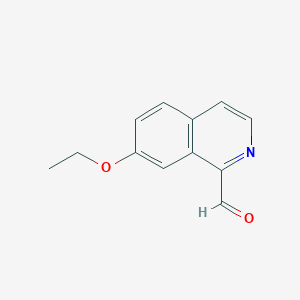

![2,7-dimethyl-1H-imidazo[4,5-f]quinoline](/img/structure/B11901635.png)

![2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-](/img/structure/B11901646.png)

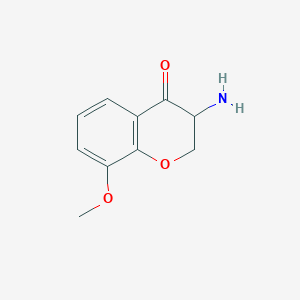

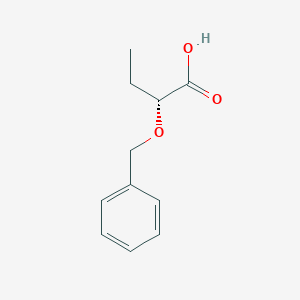

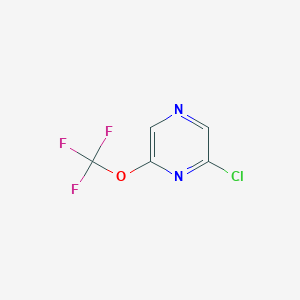
![2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B11901698.png)
